molecular formula C11H9F B13751815 1-Fluoro-5-methylnaphthalene CAS No. 51010-55-0

1-Fluoro-5-methylnaphthalene

Katalognummer: B13751815
CAS-Nummer: 51010-55-0
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: ZVYMGKTYHMXBPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-5-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-methylnaphthalene can be synthesized through several methods. One common approach involves the diazotization of 5-methyl-1-naphthylamine followed by fluorination. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-5-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 1-fluoro-5-naphthoic acid .

Wissenschaftliche Forschungsanwendungen

1-Fluoro-5-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-Fluoro-5-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include:

Vergleich Mit ähnlichen Verbindungen

    1-Fluoronaphthalene: Similar structure but lacks the methyl group.

    5-Methylnaphthalene: Similar structure but lacks the fluorine atom.

    1-Chloro-5-methylnaphthalene: Similar structure with chlorine instead of fluorine.

Uniqueness: 1-Fluoro-5-methylnaphthalene is unique due to the presence of both a fluorine and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

51010-55-0

Molekularformel

C11H9F

Molekulargewicht

160.19 g/mol

IUPAC-Name

1-fluoro-5-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3

InChI-Schlüssel

ZVYMGKTYHMXBPB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=C(C2=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.